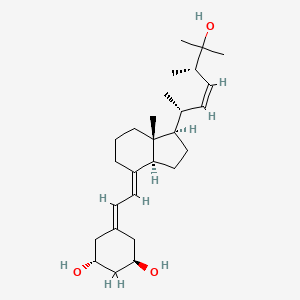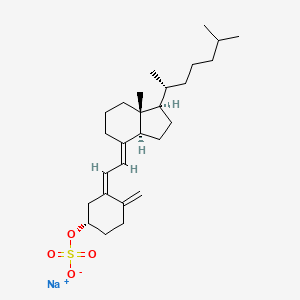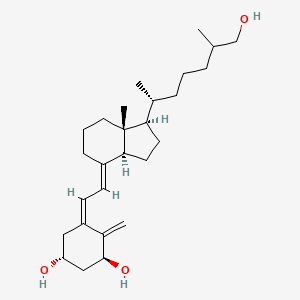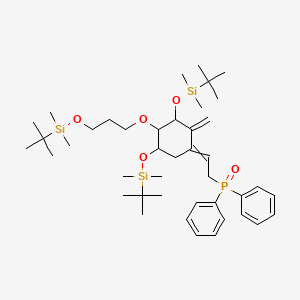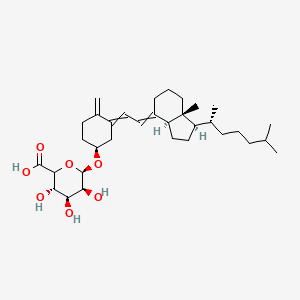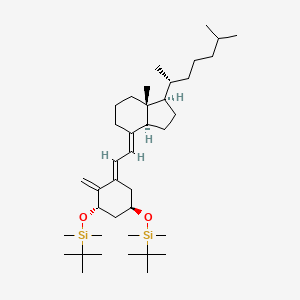![molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3](/img/structure/B602489.png)
Lamotrigine-13C3,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamotrigine-13C3,d3 is a stable isotope-labeled compound of lamotrigine, which is an antiepileptic drug belonging to the phenyltriazine class. Lamotrigine is widely used in the treatment of epilepsy and bipolar disorder due to its ability to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters. The labeled version, this compound, is used primarily in scientific research for tracing and quantification purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C3,d3 involves the incorporation of carbon-13 and deuterium isotopes into the lamotrigine moleculeThe reaction conditions often involve the use of labeled reagents and catalysts to ensure the incorporation of the isotopes at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as mass spectrometry, is crucial in verifying the isotopic composition and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-13C3,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the dichlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of lamotrigine, such as N-oxide derivatives from oxidation and reduced triazine compounds from reduction reactions .
Scientific Research Applications
Lamotrigine-13C3,d3 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies involving the metabolism and pharmacokinetics of lamotrigine.
Medicine: Utilized in therapeutic drug monitoring and in the development of new antiepileptic drugs.
Industry: Applied in the quality control of pharmaceutical products and in the development of analytical methods for drug testing .
Mechanism of Action
Lamotrigine-13C3,d3, like lamotrigine, exerts its effects by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate. This action helps in controlling seizures and stabilizing mood in bipolar disorder. The compound also has a weak inhibitory effect on the 5-HT3 receptor and inhibits dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lamotrigine-13C3,d3 include:
Carbamazepine: Another antiepileptic drug used for similar indications.
Valproate: Used for epilepsy and bipolar disorder, with a different mechanism of action.
Phenytoin: An older antiepileptic drug with a similar sodium channel blocking mechanism
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the exact pathways and interactions of the drug is crucial .
Properties
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-MKOZQUTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849636 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-13-3 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
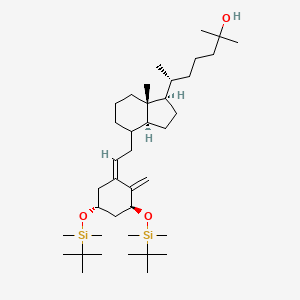

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
